molecular formula C9H8BrN3O3S2 B2422789 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide CAS No. 2310038-16-3

5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide

Cat. No.: B2422789
CAS No.: 2310038-16-3
M. Wt: 350.21
InChI Key: XFGZZRPZYRKGGG-UHFFFAOYSA-N
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Description

5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is a complex organic compound that features a bromine atom, a methoxypyrimidine group, and a thiophene-2-sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the core thiophene-2-sulfonamide structure. This can be achieved through sulfonation reactions followed by bromination. The methoxypyrimidine group is then introduced via nucleophilic substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and advanced purification methods such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile.

Scientific Research Applications

5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of advanced materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-2-methoxypyridine
  • 5-bromo-2-methoxypyrimidine
  • 5-bromo-2-thiophenesulfonamide

Uniqueness

5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it distinct from other similar compounds that may lack one or more of these functional groups.

Biological Activity

5-Bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on available research findings.

Chemical Structure and Synthesis

The compound features a bromine atom , a methoxypyrimidine group , and a thiophene-2-sulfonamide moiety , making it a versatile building block in organic synthesis. The synthesis typically involves:

  • Preparation of the thiophene-2-sulfonamide structure through sulfonation.
  • Bromination to introduce the bromine atom.
  • Nucleophilic substitution to attach the methoxypyrimidine group.

These steps are crucial for achieving the desired yield and purity of the compound, often employing advanced techniques such as chromatography for purification .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can lead to alterations in enzymatic activity or receptor signaling pathways, which may contribute to its pharmacological effects.

Case Studies and Research Findings

  • Anticancer Activity : A study investigated the anticancer properties of related thiophene derivatives, revealing that modifications in the thiophene ring can enhance cytotoxicity against cancer cell lines. The presence of halogens, such as bromine, often increases biological activity due to enhanced lipophilicity .
  • Neuroprotective Effects : Another research highlighted that compounds with similar functionalities have shown neuroprotective effects in animal models of neurodegenerative diseases. These effects are often linked to the modulation of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor), which play critical roles in neuronal survival and growth .
  • Enzyme Inhibition : The compound's mechanism may also involve inhibition of specific enzymes involved in metabolic pathways. For example, sulfonamides are known inhibitors of carbonic anhydrase, which could be relevant in therapeutic contexts such as glaucoma treatment or cancer therapy .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameAntimicrobial ActivityAnticancer ActivityNeuroprotective Effects
This compoundPotentially presentModeratePossible
5-Bromo-N-(4-nitrophenyl)thiophene-2-sulfonamideHighHighLow
5-Bromo-2-methylquinolin-8-yl thiophene-2-sulfonamideModerateHighModerate

Properties

IUPAC Name

5-bromo-N-(2-methoxypyrimidin-5-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrN3O3S2/c1-16-9-11-4-6(5-12-9)13-18(14,15)8-3-2-7(10)17-8/h2-5,13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGZZRPZYRKGGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)NS(=O)(=O)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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